2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological properties of this compound, including its mechanisms of action, synthesis, and applications in drug discovery.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a methoxyphenyl thioether and a nitrobenzo[d]thiazole moiety. This structural diversity is believed to contribute to its varied biological activities.
Property | Value |
---|---|
Molecular Formula | C18H20N4O3S |
Molecular Weight | 372.44 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. Key steps include:
- Formation of the Thioether : Reacting 4-methoxyphenyl thiol with a suitable electrophile.
- Piperazine Derivative Synthesis : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
- Coupling with Nitrobenzo[d]thiazole : The final step involves coupling the piperazine derivative with 6-nitrobenzo[d]thiazole to form the target compound.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate similar effects.
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cell lines. In vitro studies reveal:
- Mechanism of Action : The nitro group can undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. This mechanism is crucial for its potential as an anticancer agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Significant cytotoxicity observed |
SK-Hep-1 (Liver) | 3.5 | Moderate cytotoxicity |
NUGC-3 (Gastric) | 4.0 | High efficacy |
Neuroprotective Effects
Recent studies suggest that related thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- A study published in PMC9502297 highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives, suggesting that modifications like those present in our compound could enhance efficacy against resistant strains .
- Another investigation focused on the anticancer effects of thiazolidinone derivatives, revealing significant inhibition of cell proliferation in various cancer models, which may be applicable to our compound due to structural similarities .
- A comparative analysis of thiazole derivatives demonstrated their potential as multi-target drugs in cancer therapy, indicating that our compound may also exhibit such properties through its diverse functional groups .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-15-3-5-16(6-4-15)29-13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)30-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUZIURSCMPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.